Ethyl 2-(trimethylstannyl)thieno[3,2-b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(trimethylstannyl)thieno[3,2-b]thiophene-3-carboxylate is an organic compound that belongs to the class of thienothiophenes. Thienothiophenes are heterocyclic compounds containing a fused ring system composed of two thiophene rings. This compound is particularly interesting due to its unique structure, which includes a trimethylstannyl group and an ethyl ester functional group. These features make it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(trimethylstannyl)thieno[3,2-b]thiophene-3-carboxylate typically involves the following steps:
Formation of the Thieno[3,2-b]thiophene Core: This can be achieved through various methods, including the condensation of appropriate precursors such as 2-bromo-3-thiophenecarboxylic acid with sulfur-containing reagents.
Introduction of the Trimethylstannyl Group: The trimethylstannyl group is introduced via a stannylation reaction, often using trimethyltin chloride in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Safety measures are crucial due to the potential toxicity of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trimethylstannyl)thieno[3,2-b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: It can participate in coupling reactions such as Stille coupling, where the trimethylstannyl group reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in stannylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Thienothiophenes: Through substitution reactions.
Sulfoxides and Sulfones: Through oxidation reactions.
Thiols: Through reduction reactions.
Scientific Research Applications
Ethyl 2-(trimethylstannyl)thieno[3,2-b]thiophene-3-carboxylate has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: Explored for its potential as a pharmacophore in the development of new drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of ethyl 2-(trimethylstannyl)thieno[3,2-b]thiophene-3-carboxylate depends on its application:
In Organic Electronics: It acts as a charge carrier, facilitating the transport of electrons or holes in semiconductor devices.
In Medicinal Chemistry: It interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Another organotin thienothiophene derivative used in organic electronics.
Thieno[3,2-b]thiophene-3-carboxylic acid: A precursor in the synthesis of various thienothiophene derivatives.
Uniqueness
Ethyl 2-(trimethylstannyl)thieno[3,2-b]thiophene-3-carboxylate is unique due to its combination of a trimethylstannyl group and an ethyl ester functional group. This combination enhances its reactivity and versatility in synthetic applications, making it a valuable intermediate in the development of advanced materials and pharmaceuticals.
Properties
Molecular Formula |
C12H16O2S2Sn |
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Molecular Weight |
375.1 g/mol |
IUPAC Name |
ethyl 5-trimethylstannylthieno[3,2-b]thiophene-6-carboxylate |
InChI |
InChI=1S/C9H7O2S2.3CH3.Sn/c1-2-11-9(10)6-5-13-7-3-4-12-8(6)7;;;;/h3-4H,2H2,1H3;3*1H3; |
InChI Key |
GMUQMYUNTUQJOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1SC=C2)[Sn](C)(C)C |
Origin of Product |
United States |
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